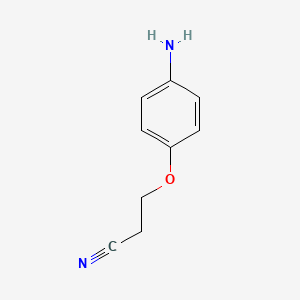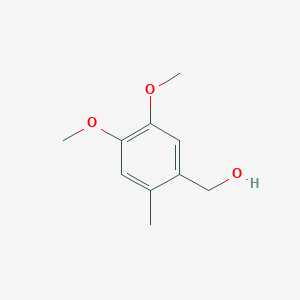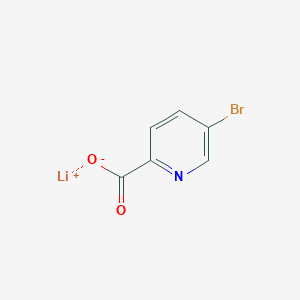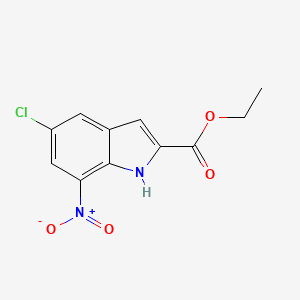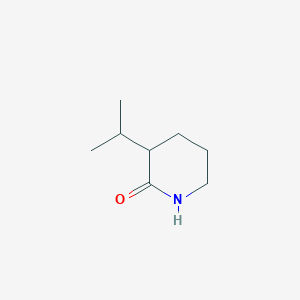
3-(丙烷-2-基)哌啶-2-酮
描述
3-(Propan-2-yl)piperidin-2-one , also known as 3-isopropyl-2-piperidinone , is a chemical compound with the molecular formula C8H15NO . It belongs to the class of piperidine derivatives and exhibits interesting properties due to its unique structure . This compound is an oil at room temperature and is commonly used in synthetic chemistry.
Synthesis Analysis
The synthesis of 3-(Propan-2-yl)piperidin-2-one involves several methods, including cyclization reactions. Researchers have explored various routes to obtain this compound, such as reductive amination of ketones or cyclization of amine precursors. These synthetic pathways are essential for producing sufficient quantities for further investigation .
Molecular Structure Analysis
The molecular structure of 3-(Propan-2-yl)piperidin-2-one consists of a piperidine ring with an isopropyl group attached to the nitrogen atom. The carbonyl group (C=O) in the piperidinone moiety contributes to its reactivity and biological activity. Understanding the three-dimensional arrangement of atoms is crucial for predicting its behavior in chemical reactions and interactions with other molecules .
Chemical Reactions Analysis
This compound participates in various chemical reactions, including nucleophilic additions, acylations, and reductions. Researchers have investigated its reactivity with different reagents to explore its synthetic potential. Additionally, the presence of the piperidine ring makes it a valuable building block for the synthesis of more complex molecules .
Physical And Chemical Properties Analysis
科学研究应用
化学抑制剂和药物代谢
哌啶衍生物已被研究其作为人肝微粒体中细胞色素 P450 同工型的化学抑制剂的作用,这对于预测多种药物并用期间的药物-药物相互作用至关重要。选择性抑制剂对于了解各种 CYP 同工型对药物代谢的具体贡献至关重要,突出了哌啶化合物在药代动力学和药效学中的重要性 (Khojasteh et al., 2011)。
生物产品的下游加工
生物产生的二醇(例如 1,3-丙二醇,一种与哌啶大家族相关的化合物)的分离和纯化过程突出了这些化合物在工业生物技术中的重要作用。下游加工的效率,包括产量、纯度和能耗等方面,对于生物产品的商业可行性至关重要,表明哌啶衍生物在生物技术应用中的相关性 (Xiu & Zeng, 2008)。
合成和药物发现
螺哌啶的合成,其中包括 3-(丙烷-2-基)哌啶-2-酮作为潜在的前体,由于其复杂的三维化学空间,一直是药物发现中的重点。这些化合物被合成用于各种药理学研究,突出了哌啶衍生物在药物化学和天然产物合成中的多功能应用 (Griggs, Tape, & Clarke, 2018)。
天然来源的生物活性化合物
对胡椒属植物及其内生菌的研究揭示了生物活性化合物的产生,包括胡椒碱和哌啶生物碱,它们具有多种药理活性。这突出了 3-(丙烷-2-基)哌啶-2-酮和相关化合物在开发具有抗肿瘤、抗诱变和抗蠕虫特性的新治疗剂方面的潜力 (Mitra et al., 2021)。
化学合成中的催化
催化剂在甘油氢解为 1,3-丙二醇(与化学工业相关的一个过程)中的作用展示了了解涉及哌啶衍生物的反应的催化机制和选择性的重要性。此类见解对于优化工业流程和提高可再生资源衍生化学产品的竞争力至关重要 (da Silva Ruy et al., 2020)。
作用机制
The precise mechanism of action of 3-(Propan-2-yl)piperidin-2-one depends on its specific application. It may act as a precursor for the synthesis of pharmaceuticals, agrochemicals, or other functional materials. Further studies are needed to elucidate its biological targets and interactions within living systems .
安全和危害
未来方向
Research on 3-(Propan-2-yl)piperidin-2-one continues to explore its synthetic versatility, biological activity, and potential applications. Investigating its pharmacological properties, developing new synthetic methodologies, and optimizing its safety profile are essential for its future utilization in drug discovery and chemical synthesis .
属性
IUPAC Name |
3-propan-2-ylpiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6(2)7-4-3-5-9-8(7)10/h6-7H,3-5H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOCASZOXLDLFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



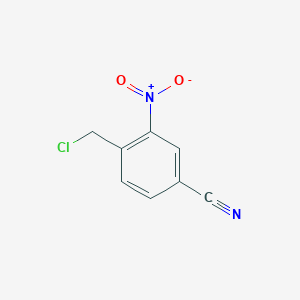
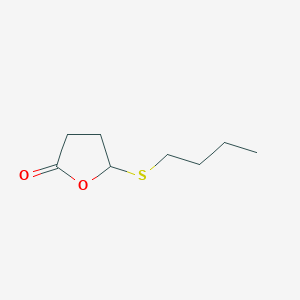
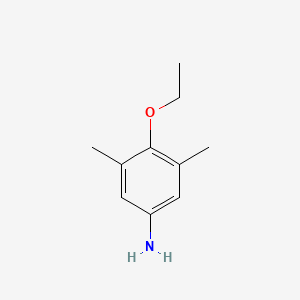


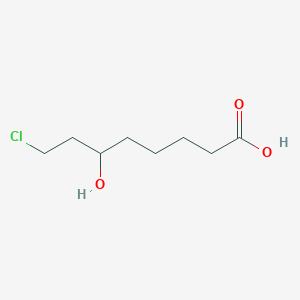
![Tert-butyl 2-(trifluoromethyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B3195438.png)



